molecular formula C18H18N2O6 B160613 2,5-Dioxopyrrolidin-1-yl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate CAS No. 139346-57-9

2,5-Dioxopyrrolidin-1-yl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B160613
CAS No.: 139346-57-9
M. Wt: 358.3 g/mol
InChI Key: NUNPVRICKDZFLK-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chromene core, which is known for its diverse biological activities, and a pyrrolidinone moiety, which contributes to its chemical reactivity.

Mechanism of Action

Target of Action

The primary target of the compound, also known as 2,5-Dioxopyrrolidin-1-yl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate, is the glutamate transporter EAAT2 . This transporter plays a crucial role in the regulation of extracellular glutamate concentrations in the central nervous system .

Mode of Action

The compound acts as a positive allosteric modulator (PAM) of EAAT2 . It enhances the uptake of glutamate, thereby reducing the extracellular concentrations of this neurotransmitter . The compound’s interaction with EAAT2 is stereoselective, indicating that it binds to a specific spatial configuration of the transporter .

Biochemical Pathways

The compound’s action on EAAT2 affects the glutamatergic pathway . By enhancing glutamate uptake, it reduces the activation of glutamate receptors, which can have various downstream effects depending on the specific receptors and neural circuits involved .

Pharmacokinetics

The compound has been found to have favorable pharmacokinetic properties. It is orally bioavailable and shows a good permeability in the parallel artificial membrane permeability assay .

Result of Action

The compound’s enhancement of glutamate uptake can help to prevent the overactivation of glutamate receptors, which is associated with various neurological disorders . In particular, the compound has shown potent antiseizure activity in vivo, suggesting that it could be beneficial in the treatment of epilepsy .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its absorption and metabolism can be affected by the individual’s physiological state and the presence of other substances . .

Biochemical Analysis

Biochemical Properties

The compound 2,5-Dioxopyrrolidin-1-yl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate plays a significant role in biochemical reactions . It has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can involve both covalent and non-covalent bonds .

Cellular Effects

The effects of this compound on cells are diverse and multifaceted . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins . It can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function can be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate typically involves a multi-step process. One common method includes the condensation of 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid with 2,5-dioxopyrrolidin-1-yl ester under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the optimization of reaction parameters such as temperature, solvent, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, hydroxylated pyrrolidinones, and the corresponding carboxylic acids and alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dioxopyrrolidin-1-yl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate stands out due to its unique combination of a chromene core and a pyrrolidinone moiety, which imparts distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various scientific and industrial applications .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 7-(diethylamino)-2-oxochromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O6/c1-3-19(4-2)12-6-5-11-9-13(17(23)25-14(11)10-12)18(24)26-20-15(21)7-8-16(20)22/h5-6,9-10H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNPVRICKDZFLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)ON3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375219
Record name 1-{[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-carbonyl]oxy}pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139346-57-9
Record name 1-{[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-carbonyl]oxy}pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 139346-57-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,5-Dioxopyrrolidin-1-yl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate
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2,5-Dioxopyrrolidin-1-yl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate
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Q & A

Q1: How does the solvent environment affect the photophysical properties of 7-DCCAE?

A: The photophysical behavior of 7-DCCAE is heavily influenced by solvent polarity. In nonpolar solvents, 7-DCCAE primarily exists in its nonpolar form and exhibits a low nonradiative decay rate constant (knr), indicating emission from the S1-LE state to the S0 ground state []. Conversely, in polar solvents, 7-DCCAE undergoes intramolecular charge transfer (ICT) followed by the formation of a twisted intramolecular charge transfer (TICT) state, impacting its fluorescence quantum yield and lifetime []. This solvent-dependent behavior has been analyzed using various solvatochromic models, including Lippert, Dimroth, Kamlet-Taft, and Catalán models, to understand the solvatochromic shifts observed [].

Q2: How does 7-DCCAE behave within reverse micelle systems, and how does this environment impact its photophysical properties?

A: When encapsulated within reverse micelles formed by sodium dioctylsulfosuccinate (AOT), 7-DCCAE exhibits excitation wavelength-dependent photophysics []. For instance, a red edge excitation shift (REES) is observed, with the magnitude of the shift decreasing as the size of the water pool within the reverse micelle increases []. Additionally, the rotational relaxation time of 7-DCCAE within the reverse micelle decreases as the water to surfactant mole ratio (w0) increases []. This suggests that the confined environment and varying water content within the reverse micelle significantly influence the excited state dynamics of 7-DCCAE.

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